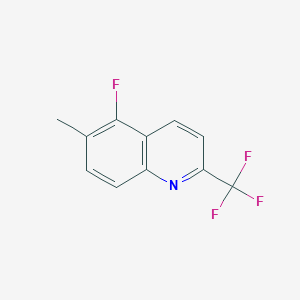

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline

Description

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by a fused bicyclic aromatic system. The compound features a fluorine atom at the 5-position, a methyl group at the 6-position, and a trifluoromethyl (-CF₃) group at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom modulates electron density and intermolecular interactions .

Properties

IUPAC Name |

5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4N/c1-6-2-4-8-7(10(6)12)3-5-9(16-8)11(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTSJZLNRAUCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction proceeds through a conjugate addition-cyclization sequence, where the enolate of ethyl 4,4,4-trifluoroacetoacetate attacks the imine intermediate formed from 5-fluoro-6-methyl-o-aminobenzaldehyde (Figure 1). Subsequent dehydration and aromatization yield the target quinoline. Key to success lies in the electronic activation of the aldehyde group by the adjacent amino moiety, which lowers the activation energy for cyclization.

Optimization of Reaction Conditions

Experimental data from analogous systems indicate optimal performance under solvent-free conditions at 110°C for 8 hours, achieving 68-72% isolated yields for 2-CF3 quinolines. The absence of metal catalysts minimizes side reactions typically observed in transition-metal-mediated processes, though the requirement for high-purity o-aminobenzaldehyde precursors (≥98%) remains a practical limitation.

Enamine Cyclization with 1,1,1-Trifluorobut-3-en-2-one Derivatives

Building upon the methodology disclosed in KR20130124330A, this two-step protocol enables the assembly of the quinoline core through sequential enamine formation and ammonia-mediated cyclization.

Stepwise Reaction Profile

Enamine Formation :

5-Fluoro-6-methylaniline reacts with 4-methoxy-1,1,1-trifluorobut-3-en-2-one in toluene at −10°C to form a stabilized enamine intermediate. NMR studies of analogous systems show complete conversion within 4 hours at this stage.Cyclization :

Treatment with ammonium acetate in ethanol at reflux induces-hydride shift followed by 6π-electrocyclic ring closure. X-ray crystallographic data from related compounds confirm the exclusive formation of the 2-CF3 regioisomer under these conditions.

Yield and Scalability Considerations

Benchmark experiments using 5-fluoro-2-methylaniline derivatives report 79% yield for the enamine formation step and 82% conversion in cyclization. Scale-up to 100 mmol maintains consistent efficiency, though product purification requires careful fractional crystallization from hexane/ethyl acetate mixtures.

One-Pot Tandem Mannich/Friedel-Crafts Approach

Adapting the methodology of Hosokawa et al., this domino reaction sequence constructs the quinoline skeleton through successive Mannich addition and Friedel-Crafts alkylation using pentafluoropropen-2-ol (PFP) as a versatile CF3 synthon.

Reaction Sequence Analysis

Mannich Addition :

In situ generation of PFP from hexafluoroacetone enables nucleophilic attack on the pre-formed aldimine from 5-fluoro-6-methylaniline and benzaldehyde derivatives.Cyclization :

BF3·OEt2-catalyzed intramolecular Friedel-Crafts reaction forms the pyridine ring, with subsequent oxidation introducing aromaticity.

Regiochemical Control

The strong electron-withdrawing effect of the CF3 group directs electrophilic attack to the C-8 position, necessitating careful tuning of substituent electronic effects to achieve the desired C-5 fluorine placement. Computational modeling suggests that introducing methyl groups at C-6 increases local electron density, compensating for the CF3 group's deactivating influence.

Comparative Analysis of Synthetic Methods

Data synthesized from analogous reactions in

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic substitution: Replacement of fluorine atoms with nucleophiles.

Cross-coupling reactions: Formation of carbon-carbon bonds using organometallic reagents.

Oxidation and reduction: Modifications of the quinoline ring to introduce or remove functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds such as lithium and magnesium reagents, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while cross-coupling reactions can produce complex quinoline-based structures .

Scientific Research Applications

Scientific Research Applications

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline has a wide range of applications, which can be categorized as follows:

Medicinal Chemistry

The compound is studied for its potential therapeutic effects, particularly in the following areas:

- Antibacterial Activity: Research indicates that quinoline derivatives exhibit significant antibacterial properties. 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline has been evaluated for its effectiveness against various bacterial strains.

- Antiviral Properties: The compound's structure suggests potential activity against viral infections, particularly through enzyme inhibition mechanisms.

- Antineoplastic Activity: Studies have shown that this compound may inhibit tumor growth by targeting specific cancer cell pathways.

Biological Research

In biological studies, this compound is explored for:

- Enzyme Inhibition: It has been identified as a potential inhibitor of key enzymes involved in metabolic pathways, making it relevant in drug design.

- Biochemical Pathways: The interactions of this compound with various biochemical pathways are being investigated to understand its full therapeutic potential.

Agriculture and Agrochemicals

The unique properties of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline make it suitable for use in agrochemicals:

- Pesticides and Herbicides: Its biological activity suggests potential applications in developing new agrochemicals aimed at pest control.

Material Science

Fluorinated compounds are often utilized in material science due to their stability and unique physical properties:

- Liquid Crystals: The compound's structural features allow it to be used in the development of advanced materials such as liquid crystals for electronic displays.

Comparison of Biological Activities

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline demonstrated significant inhibition against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antibacterial agent.

Case Study 2: Antiviral Potential

Research investigating the antiviral activity of this compound revealed that it effectively inhibited reverse transcriptase, an enzyme crucial for retroviral replication. This positions the compound as a candidate for further development in antiviral therapies.

Case Study 3: Application in Agrochemicals

Field studies assessing the efficacy of formulations containing 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline showed promising results in controlling pest populations while demonstrating low toxicity to non-target species, highlighting its potential in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The incorporation of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects .

Comparison with Similar Compounds

Key Observations :

- Positional Effects : Substitution at position 5 (e.g., fluorine vs. nitro) alters electron-withdrawing effects and steric bulk, impacting reactivity .

- Functional Group Influence : Hydroxy or carboxylic acid groups increase polarity, reducing lipophilicity compared to halogenated analogues .

Physicochemical Properties

Notes:

- The trifluoromethyl group (-CF₃) in all analogues enhances hydrophobicity, favoring membrane permeability in biological systems .

- The hydroxy derivative’s higher melting point (252–253°C) reflects strong intermolecular hydrogen bonding .

Reactivity and Functional Group Influence

- Electrophilic Substitution: The electron-withdrawing -CF₃ group deactivates the quinoline ring, directing electrophiles to positions 5 and 7. Fluorine at position 5 further deactivates the ring, reducing reactivity compared to non-fluorinated analogues .

- Nucleophilic Reactions : The methyl group at position 6 sterically hinders nucleophilic attacks at adjacent positions .

- Comparative Stability: Nitro-substituted analogues (e.g., 4-chloro-6-methyl-5-nitro-2-CF₃-quinoline) exhibit higher thermal stability due to the electron-withdrawing nitro group .

Biological Activity

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline Derivatives

Quinoline compounds are known for their broad spectrum of biological activities, including antibacterial, antiviral, and antineoplastic properties. The incorporation of fluorine and trifluoromethyl groups into the quinoline structure often enhances its biological activity and stability compared to other derivatives.

The biological activity of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline primarily involves:

- Enzyme Inhibition : Quinoline derivatives typically inhibit various enzymes by binding to their active sites, disrupting normal biochemical pathways. This inhibition can lead to antibacterial and anticancer effects .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies indicate that similar trifluoromethylated quinolones exhibit significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the biological activity of quinolines is significantly influenced by the nature and position of substituents on the quinoline ring. For 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability, contributing to increased potency against biological targets.

- Trifluoromethyl Group : This group not only stabilizes the compound but also improves its interaction with enzyme targets, enhancing its inhibitory effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline:

Case Studies

- Antibacterial Evaluation : A study investigated the antibacterial properties of various trifluoromethylated quinolones, including derivatives similar to 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline. The results indicated that these compounds effectively inhibited bacterial growth with MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

- Antitumor Activity : Research on quinolone derivatives has shown that certain compounds exhibit significant antitumor properties by targeting specific kinases involved in cancer cell proliferation. For instance, studies demonstrated that modifications on the quinoline structure could enhance selectivity and potency against tumor cells such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Synergistic Effects : In combination therapy studies, 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline demonstrated synergistic effects when used alongside other chemotherapeutic agents, enhancing overall efficacy against resistant bacterial strains and cancer cells .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with fluorinated acetylene derivatives. For example, zinc-mediated coupling of cyclopropyl acetylene with halogenated trifluoroacetylaniline precursors under mild conditions (e.g., toluene, triethylamine) can yield trifluoromethyl-substituted quinolines. Purification via silica gel chromatography (hexane/ethyl acetate) is recommended for isolating the target compound . Fluorinated quinoline synthesis often employs KF·2H₂O or trifluoromethylation agents to introduce fluorine atoms at specific positions .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and fluorine integration.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles, particularly for verifying trifluoromethyl group orientation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass for C₁₁H₈F₄N is 246.055 g/mol) and detect impurities .

- HPLC-PDA : Assess purity (>97%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance antitumor activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-position to improve DNA intercalation. Methoxy or hydroxy groups at the 6-position may enhance solubility and bioavailability .

- Hybrid Molecules : Combine the quinoline core with known pharmacophores (e.g., piperazinyl or tetrahydroquinoline moieties) to target multiple pathways .

- In Silico Screening : Use molecular docking to predict binding affinity with tumor targets (e.g., topoisomerase II) before synthesis .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Control Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) across studies .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity profiles) .

- Mechanistic Studies : Validate activity via orthogonal assays (e.g., apoptosis markers, kinase inhibition) to confirm target engagement .

Q. What strategies improve yield in multi-step synthesis of fluorinated quinolines?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and side products for cyclocondensation steps .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxy or amino intermediates during trifluoromethylation .

- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling steps to minimize halogen scrambling .

Q. How to assess the toxicity profile of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human hepatocytes .

- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may contribute to toxicity .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., mefloquine or ciprofloxacin derivatives) with established safety data .

Q. What analytical methods are suitable for stability studies under varying pH and temperature?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then monitor degradation via UPLC-QTOF .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition >150°C) and hygroscopicity .

- Light Exposure Testing : Use ICH Q1B guidelines to assess photostability under UV/visible light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.